molecular formula C8H12O B1611369 6,6-Dimethylbicyclo[3.1.0]hexan-3-one CAS No. 13855-29-3

6,6-Dimethylbicyclo[3.1.0]hexan-3-one

Cat. No.: B1611369
CAS No.: 13855-29-3
M. Wt: 124.18 g/mol
InChI Key: WECIOCZLOBJQBE-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.0]hexan-3-one (CAS 13855-29-3) is a versatile bicyclic ketone that serves as a valuable building block in organic synthesis, particularly in medicinal chemistry. This compound is recognized as a key synthetic intermediate for the development of pharmacologically active molecules. A scalable synthesis method has been developed starting from (+)-3-carene, involving a semipinacol rearrangement followed by oxidation, which minimizes chromatography and is suitable for producing hundreds of grams . Researchers have utilized this ketone as a precursor in the synthesis of novel bioactive compounds, such as an N-cycloalkyl-N-benzoylpiperazine derivative that was investigated for its potential anxiolytic-like activity and interaction with the opioid system . The compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this product with the following specifications: Molecular Formula: C8H12O, Molecular Weight: 124.18 .

Properties

IUPAC Name

6,6-dimethylbicyclo[3.1.0]hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2)6-3-5(9)4-7(6)8/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECIOCZLOBJQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556406
Record name 6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13855-29-3
Record name 6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 6,6 Dimethylbicyclo 3.1.0 Hexan 3 One Transformations

Rearrangement Reactions

The strained bicyclic framework of 6,6-Dimethylbicyclo[3.1.0]hexan-3-one and related compounds is a reservoir of potential energy, which can be released through various rearrangement reactions. These transformations are often initiated by heat, light, or chemical reagents, leading to significant alterations of the carbon skeleton.

Thermal Rearrangements

Thermally induced rearrangements of bicyclo[3.1.0]hexane systems often involve high-energy processes that leverage the release of ring strain to drive the reaction. While specific thermal studies on this compound are not extensively detailed, research on analogous compounds provides significant insight. For instance, the thermal rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) requires substantial energy input, with the rate-determining step being the cleavage of the internal cyclopropane (B1198618) bond, which has a calculated energy barrier of 41.2 kcal/mol. researchgate.netnih.gov This is consistent with experimental observations where similar transformations, such as the conversion of umbellulone (B1197196) to thymol, necessitate heating to high temperatures like 280°C. nih.gov

In other related systems, such as functionalized 6-exo-alkenylbicyclo[3.1.0]hex-2-enes, thermolysis leads to a Cope rearrangement, cleanly and efficiently yielding bicyclo[3.2.1]octadiene skeletons. cdnsciencepub.com Furthermore, a highly efficient 2π disrotatory ring-opening aromatization sequence has been developed for bicyclo[3.1.0]hexan-2-ones, which proceeds under thermal conditions to form uniquely substituted benzoates. researchgate.netnih.gov These examples underscore that high temperatures are typically required to overcome the activation energy for the disrotatory ring-opening of the cyclopropane moiety in these bicyclic systems. researchgate.netresearchgate.net

Photochemical Rearrangements of Bicyclo[3.1.0]hexenes and Related Enones

Photochemistry offers an alternative pathway to induce rearrangements in bicyclo[3.1.0]hexanone systems. The photolysis of bicyclo[3.1.0]hexan-3-one and its 1,5-dimethyl derivative in solution with 313 nm light results in the formation of dienes, with quantum yields of 0.44 and 0.52, respectively. cdnsciencepub.com

Computational studies on the photochemical rearrangement of the parent bicyclo[3.1.0]hex-3-en-2-one suggest that the reaction proceeds from the lowest-energy triplet state (T1). researchgate.netnih.gov The most efficient route involves a nearly barrierless cleavage of the internal cyclopropane C-C bond, followed by intersystem crossing to the ground state potential energy surface, ultimately leading to a rearranged product. nih.gov

Experimentally, the photoisomerization of protonated 4,4-dimethylcyclohex-2-enone in a superacid (FSO3H) at -85°C has been shown to produce protonated 6,6-dimethylbicyclo[3.1.0]hexan-2-one. cdnsciencepub.com This bicyclic product is itself photochemically and thermally labile, rearranging further. cdnsciencepub.com The photochemistry of benzene (B151609) derivatives can also lead to bicyclo[3.1.0]hexene structures through a mechanism believed to involve benzvalene (B14751766) as an intermediate, highlighting the role of excited-state antiaromaticity relief as a driving force for these transformations. nih.govuochb.cz

Quantum Yields in Photolysis of Bicyclo[3.1.0]hexan-3-one Derivatives
CompoundProduct TypeQuantum Yield (Φ)Reference
Bicyclo[3.1.0]hexan-3-oneDiene0.44 cdnsciencepub.com
1,5-Dimethylbicyclo[3.1.0]hexan-3-oneDiene0.52 cdnsciencepub.com
Tricyclo[4.3.1.0]decan-8-oneDiene0.32 cdnsciencepub.com

Anion-Accelerated Ring Opening in Halogenated Bicyclo[3.1.0]hexan-2-ones

A powerful synthetic methodology involves the anion-accelerated 2π-electrocyclic ring opening of 6,6-dihalobicyclo[3.1.0]hexan-2-ones. researchgate.netresearchgate.net This reaction proceeds at low temperatures to generate meta-halophenols in good to high yields. researchgate.netresearchgate.net The process is significant because thermally allowed disrotatory 2π-electrocyclic ring-opening reactions typically demand high temperatures. researchgate.netresearchgate.net The anion-acceleration provides a mild alternative, expanding the synthetic utility of the bicyclo[3.1.0]hexane scaffold for accessing phenols with unconventional substitution patterns. researchgate.net This method was successfully applied in the total synthesis of the natural product caramboxin. researchgate.net

Ring-Opening Reactions and Diradical Formation

The cleavage of the strained bonds in the bicyclo[3.1.0]hexane system can also lead to the formation of highly reactive diradical species. These intermediates are central to understanding the mechanistic pathways of various transformations.

Studies on Oxyallyl Diradical Formation from Bicyclo[3.1.0]hexan-6-ones

Computational and experimental studies have investigated the ring-opening of bicyclo[n.1.0]alkanones to form the corresponding 2-cycloalkanone-1,3-diyls, also known as oxyallyl diradicals. capes.gov.bracs.org A key finding is that bicyclo[3.1.0]hexan-6-ones undergo this ring-opening more readily than bicyclo[1.1.0]butan-2-ones. capes.gov.bracs.orgumich.edu This is surprising because the parent bicyclo[3.1.0]hexane has less ring strain than bicyclo[1.1.0]butane. capes.gov.bracs.org The comparative ease of ring opening for the C6-ketone is attributed to a stabilizing interaction in the bicyclo[1.1.0]butan-2-one system between the bent bond of the bridgehead carbons and the carbonyl group, which is less pronounced in the bicyclo[3.1.0]hexan-6-one. capes.gov.br Calculations show that methyl substituents, such as those in this compound, provide significant stabilization for the resulting oxyallyl diradicals. capes.gov.br

Calculated Relative Energies for Ring Opening of Bicyclo[n.1.0]alkanones to Oxyallyl Diradicals
Bicyclic Ketone (n)Relative Energy of Oxyallyl Diradical (kcal/mol)Reference
Bicyclo[1.1.0]butan-2-one (n=1)Higher energy barrier capes.gov.bracs.org
Bicyclo[2.1.0]pentan-5-one (n=2)Diradical is lower in energy capes.gov.bracs.org
Bicyclo[3.1.0]hexan-6-one (n=3)Lower energy barrier than n=1 capes.gov.bracs.org

Epoxide Ring-Opening Reactivity in Related Oxabicyclo[3.1.0]hexan-3-one

The reactivity of the related 6-oxabicyclo[3.1.0]hexane system is dominated by the chemistry of its epoxide ring. This strained three-membered ring is highly susceptible to nucleophilic attack, which leads to ring-opening reactions. This reactivity is a cornerstone of its use as a building block in organic synthesis. For instance, the acid-catalyzed ring-opening of a related epoxide intermediate with pyridinium (B92312) p-toluenesulfonate (PPTS) proceeds with high chemoselectivity. The stability of the epoxide can be context-dependent; in the synthesis of nucleoside analogues, the 6-oxobicyclo[3.1.0]hexane ring was stable during the formation of purine (B94841) derivatives but was prone to facile intramolecular epoxide ring-opening when attempting to synthesize pyrimidine (B1678525) analogues. conicet.gov.ar The ring-opening of such epoxides can be achieved with a variety of reagents, generally proceeding via an SN2 mechanism with anti-selectivity. thieme-connect.de

Oxidation and Reduction Pathways

The rigid, bicyclic structure of this compound influences its reactivity in oxidation and reduction reactions, leading to stereochemically defined products.

Baeyer-Villiger Oxidation of Bicyclic Ketones

The Baeyer-Villiger oxidation is a reliable method for converting ketones into esters, or in the case of cyclic ketones, into lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This reaction is typically carried out with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.com

The mechanism commences with the protonation of the carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. organicchemistrytutor.com The peroxyacid then performs a nucleophilic attack on this activated carbonyl, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgorganicchemistrytutor.com This is followed by a concerted step where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, cleaving the weak oxygen-oxygen bond and displacing a carboxylate anion. wikipedia.orgpw.live This migration is the rate-determining step, and its regioselectivity is governed by the migratory aptitude of the adjacent carbon atoms. Generally, the group that can better stabilize a positive charge will migrate preferentially. organic-chemistry.org

In the case of this compound, a symmetrical ketone, the migration can occur on either side of the carbonyl group. The reaction transforms the bicyclic ketone into the corresponding bicyclic lactone. lookchem.com A scalable synthesis of this ketone reported that the Baeyer-Villiger oxidation using m-CPBA proceeded as expected to yield the acetate (B1210297) (lactone) product. lookchem.com The process achieved high yields, demonstrating its efficiency. lookchem.com

Baeyer-Villiger Oxidation of this compound

ReactantReagentProductReported Yield
This compoundm-CPBA6,6-Dimethyl-3-oxabicyclo[3.2.0]heptan-2-one96-98% lookchem.com

Reductive Processes, e.g., with Lithium Aluminum Hydride

The reduction of ketones yields secondary alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide array of carbonyl-containing functional groups, including ketones. youtube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ketone. This attack breaks the C=O pi bond, forming a tetrahedral alkoxy-aluminate intermediate. A subsequent aqueous or acidic workup step protonates the resulting alkoxide to furnish the final alcohol product.

When this compound is treated with lithium aluminum hydride, it is reduced to the corresponding secondary alcohol, 6,6-Dimethylbicyclo[3.1.0]hexan-3-ol. This transformation is a standard and efficient method for converting the ketone into its alcohol derivative, which can then serve as a precursor for further functionalization. Studies on similar bicyclic ketones have shown that reduction with hydride reagents like LiAlH₄ or diisobutylaluminum hydride effectively produces the corresponding alcohol. lookchem.comcdnsciencepub.com

Nucleophilic and Electrophilic Transformations

The carbonyl group in this compound is a key site for nucleophilic additions, while its enolate can participate in electrophilic reactions, enabling the construction of more complex molecular architectures.

Grignard Reactions for Tertiary Alcohol Formation

Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that react with ketones to form tertiary alcohols. youtube.compressbooks.pub This reaction significantly increases molecular complexity by forming a new carbon-carbon bond. pressbooks.pub The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org This addition leads to a magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield the tertiary alcohol. youtube.comlibretexts.org

By reacting this compound with various Grignard reagents, a diverse library of tertiary alcohols can be synthesized, where the newly introduced 'R' group originates from the Grignard reagent. The choice of Grignard reagent dictates the nature of the third substituent on the carbon atom that was formerly the carbonyl carbon. masterorganicchemistry.com

Tertiary Alcohol Synthesis via Grignard Reaction

Ketone SubstrateGrignard Reagent (R-MgX)Tertiary Alcohol Product
This compoundMethylmagnesium bromide (CH₃MgBr)3,6,6-Trimethylbicyclo[3.1.0]hexan-3-ol
This compoundEthylmagnesium chloride (CH₃CH₂MgCl)3-Ethyl-6,6-dimethylbicyclo[3.1.0]hexan-3-ol
This compoundPhenylmagnesium bromide (C₆H₅MgBr)6,6-Dimethyl-3-phenylbicyclo[3.1.0]hexan-3-ol

Aubé Reaction in the Synthesis of Novel Lactams utilizing this compound

The Aubé reaction is an intramolecular Schmidt reaction variant that synthesizes lactams from ketones and azido-alcohols, typically mediated by a Lewis acid. beilstein-journals.org This reaction has been employed to create novel N-cyclopentenyl-lactams. beilstein-journals.org

In a specific application, the reaction between this compound and an azido (B1232118) alcohol derived from Vince lactam was investigated. beilstein-journals.org Under Lewis acid conditions (BF₃·OEt₂), the constrained bicyclic ketone reacted with the azido alcohol to produce a novel, complex lactam structure. beilstein-journals.org The reaction proceeds through the formation of a hemiacetal intermediate, which facilitates an intramolecular azide (B81097) addition followed by a ring expansion to yield the final lactam product. beilstein-journals.org The reaction of this compound resulted in the formation of the corresponding cyclopentene-substituted lactam in a moderate yield. beilstein-journals.orgresearchgate.net

Aubé Reaction with this compound

Ketone SubstrateCo-reactantConditionsProductReported Yield
This compound(±)-Cyclopentenyl azido alcoholBF₃·OEt₂, HFIP(±)-N-((1R,2S)-2-hydroxycyclopent-3-en-1-yl)-6,6-dimethyl-3-azabicyclo[3.2.0]heptan-2-one40% beilstein-journals.orgresearchgate.net

Substitution Reactions Involving Amine or Epoxide Moieties

The 6,6-dimethylbicyclo[3.1.0]hexane framework can be incorporated into molecules containing amine or epoxide functionalities, which can then undergo substitution reactions. The ketone itself can serve as a starting point for the synthesis of these derivatives.

Amine Derivatives: The ketone can be converted into an amine, such as rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine, through processes like reductive amination. This amine derivative can then participate in nucleophilic substitution reactions, where the amine group is modified using reagents like alkyl halides or acyl chlorides to form more complex structures. The rigid bicyclic scaffold imposes significant steric constraints that influence the reactivity and potential stereochemical outcomes of these substitutions.

Epoxide Derivatives: While direct reaction of the ketone with an epoxide is uncommon, the ketone can be a precursor to an alkene via a Wittig reaction or similar olefination process. This alkene can then be epoxidized. The resulting epoxide, containing the 6,6-dimethylbicyclo[3.1.0]hexane skeleton, is a valuable intermediate. Epoxides are highly susceptible to ring-opening via nucleophilic attack (a type of substitution reaction) under either acidic or basic conditions. This allows for the introduction of a wide range of functional groups. For example, the rearrangement of a spirocyclic epoxide derived from a piperidone (a heterocyclic ketone) has been shown to give access to novel 2-azabicyclo[3.1.0]hexane systems, demonstrating the utility of epoxide chemistry in modifying such bicyclic structures. researchgate.net

Stereochemical Investigations of 6,6 Dimethylbicyclo 3.1.0 Hexan 3 One and Its Analogues

Impact of Stereochemistry on Reaction Pathways

The three-dimensional arrangement of atoms in 6,6-dimethylbicyclo[3.1.0]hexan-3-one and its analogues profoundly influences their chemical reactivity and the pathways of their transformations. The fused cyclopropane (B1198618) and cyclopentanone (B42830) rings create a rigid boat-like conformation, which limits conformational flexibility and dictates the facial accessibility for reagents. rsc.orgresearchgate.net This inherent structural constraint is a key factor governing the stereochemical outcome of reactions.

The relative orientation of substituents on the bicyclic core, often described as syn (on the same side as the cyclopropane ring) or anti (on the opposite side), can lead to vastly different reaction products. For instance, studies on the photochemistry of dienones have shown that syn and anti isomers can exhibit different labilities and reaction pathways. researchgate.net Furthermore, different stereoisomers of bicyclo[3.1.0]hexene derivatives are known to interconvert through distinct rearrangement mechanisms, such as the vinyl cyclopropane rearrangement, under specific photochemical or thermal conditions. acs.org

The strained nature of the cyclopropane ring, activated by the adjacent carbonyl group, makes it susceptible to ring-opening reactions. The specific bond that cleaves often depends on the reaction conditions and the stereochemistry of the substrate. For example, methanolysis of activated bicyclo[3.1.0]hexanes can proceed via two different pathways depending on whether acidic or basic conditions are used. Under acidic conditions, cleavage of the C1-C6 bond is typical, whereas basic conditions favor the cleavage of the C1-C5 bond, leading to different constitutional isomers as products.

Stereoselectivity in Synthesis and Transformations

Achieving control over the stereochemistry during the synthesis and subsequent transformations of bicyclo[3.1.0]hexane systems is a central theme in their chemistry. Researchers have developed a variety of sophisticated strategies to produce specific stereoisomers with high selectivity. These methods can be broadly categorized into substrate control, auxiliary control, and catalyst control.

Asymmetric Catalysis has emerged as a powerful tool. For instance, intramolecular radical cyclopropanation of unactivated alkenes can be achieved using a cooperative catalyst system of Cu(I) and a chiral secondary amine, yielding enantioenriched bicyclo[3.1.0]hexanes with two vicinal all-carbon quaternary stereocenters. d-nb.info Phosphine-catalyzed enantioselective [3+2] cyclizations have also been employed to desymmetrize prochiral 2,4-diarylidene-bicyclo[3.1.0]hexan-3-ones, affording complex spirocyclic products with control over as many as five stereogenic centers. fao.org

Chiral Auxiliaries provide another robust method for directing stereochemistry. A well-established approach involves the temporary incorporation of a chiral molecule to guide the formation of a specific stereoisomer. For example, chiral acetals, such as those derived from (R,R)-hydrobenzoin, have been used to direct the Simmons-Smith cyclopropanation of cyclohexene (B86901) precursors, yielding the bicyclo[4.1.0]heptane (a related system) with high diastereoselectivity. uab.cat

Chemoenzymatic methods offer a green and highly selective alternative. Lipases, for instance, have been used for the kinetic resolution of chiral bicyclic alcohols derived from (+)-3-carene. researchgate.net In one such process, a lipase (B570770) from Pseudomonas cepacia was used to selectively acylate one enantiomer of a secondary allylic alcohol, allowing for the separation of enantiomerically enriched products. researchgate.net

A scalable, enantioselective synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, a key pharmaceutical intermediate, has been developed starting from the inexpensive chiral building block (R)-epichlorohydrin, showcasing the industrial applicability of these stereoselective routes. verixiv.org

Table 1: Examples of Stereoselective Synthetic Methods for Bicyclo[3.1.0]hexane Systems
MethodCatalyst/AuxiliaryReaction TypeSelectivity AchievedReference
Asymmetric CatalysisCu(I)/Chiral Secondary AmineIntramolecular Radical CyclopropanationGood to excellent enantioselectivity d-nb.info
OrganocatalysisChiral Phosphine[3+2] CyclizationHigh diastereo- and enantioselectivity fao.org
Chemoenzymatic ResolutionPseudomonas cepacia Lipase (PCL)Kinetic Resolution (Acylation)High enantiomeric excess (ee) researchgate.net
Chiral Pool Synthesis(R)-EpichlorohydrinMulti-step synthesisEnantiomerically pure product verixiv.org

Correlation of Spectroscopic Data with Stereochemical Assignments

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for elucidating the stereochemistry of this compound and its derivatives. The rigid conformation of these molecules translates into distinct and predictable spectroscopic signatures.

¹³C NMR spectroscopy is exceptionally powerful for stereochemical assignments in these systems. cdnsciencepub.com The chemical shifts of the carbon atoms are highly sensitive to their steric environment. Trends associated with methyl substitution follow well-defined patterns, with the γ-gauche effect being particularly useful for assigning relative stereochemistry. cdnsciencepub.com The shielding of the carbonyl carbon is also diagnostic, as it is influenced by bond eclipsing interactions that are dependent on the specific conformation of the cyclopentanone ring. cdnsciencepub.com

¹H NMR spectroscopy provides complementary information through chemical shifts, signal multiplicities, and nuclear Overhauser effect (NOE) data. Coupling constants can give insight into the dihedral angles between protons, helping to define the ring's geometry. In cases where signals overlap, lanthanide shift reagents have been used effectively to induce chemical shift separation, allowing for the unambiguous assignment of protons and the determination of the relative stereochemistry of substituents, such as in 6,6-diarylbicyclo[3.1.0]hexan-3-exo-ols. researchgate.netacs.org

Table 2: Illustrative ¹³C NMR Shielding Effects for Stereochemical Assignment in Bicyclic Ketones (Data adapted from related systems)
Carbon PositionObserved EffectStereochemical ImplicationReference
Methyl Carbon (Substituent)Upfield shift (increased shielding)Indicates a γ-gauche interaction with another carbon or heteroatom, defining spatial proximity. cdnsciencepub.com
Carbonyl CarbonVaries with ring conformationSensitive to bond eclipsing interactions, helping to distinguish between favored conformations like boat or chair. cdnsciencepub.com
Methylene (B1212753) CarbonsDistinct chemical shiftsThe degree of non-equivalence can indicate the proximity to functional groups and the overall molecular symmetry. cdnsciencepub.com

Absolute Configuration Determination of Chiral Derivatives

While relative stereochemistry can often be determined by NMR, establishing the absolute configuration of a chiral molecule requires specialized techniques. For chiral derivatives of this compound, two primary methods are employed: X-ray crystallography and chiroptical spectroscopy combined with computational analysis.

Single-crystal X-ray crystallography provides the most definitive determination of absolute configuration. researchgate.net By diffracting X-rays through an enantiomerically pure crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. This method was used to confirm the absolute configuration of chiral fragrant compounds containing the bicyclo[3.1.0]hexane system synthesized from (+)-3-carene. researchgate.net

Chiroptical Methods are powerful for determining absolute configuration in solution. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. A comprehensive approach involves measuring electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD) spectra. rsc.orgresearchgate.net The experimental spectra are then compared with spectra predicted for each enantiomer using quantum chemical methods, such as time-dependent density functional theory (TDDFT). rsc.orgacs.org A strong match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. researchgate.net This combined experimental and computational approach has been successfully used to assign the absolute configuration of complex bicyclo[3.1.0]hexane derivatives with multiple stereocenters and significant conformational flexibility. rsc.orgresearchgate.net

Table 3: Primary Methods for Absolute Configuration Determination
MethodPrincipleAdvantagesLimitationsReference
X-Ray CrystallographyDiffraction of X-rays by a single crystal.Provides unambiguous, definitive 3D structure.Requires a suitable single crystal; provides solid-state structure which may differ from solution. researchgate.net
Chiroptical Spectroscopy (ECD, ORD, VCD) + DFTDifferential absorption/rotation of polarized light, compared with theoretical calculations.Determines configuration in solution; does not require crystallization.Relies on the accuracy of computational models; can be complex for highly flexible molecules. rsc.orgresearchgate.netacs.org

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the solution-state structure of 6,6-Dimethylbicyclo[3.1.0]hexan-3-one. Through a suite of one- and two-dimensional experiments, a complete picture of the molecular framework and stereochemistry can be assembled.

The ¹H NMR spectrum provides information on the proton environment, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The strained bicyclic system and the presence of the carbonyl group significantly influence the chemical shifts. cdnsciencepub.com

In ¹³C NMR studies of various bicyclic ketones, the carbonyl carbon (C3) of the parent bicyclo[3.1.0]hexan-3-one appears at a characteristic downfield chemical shift. cdnsciencepub.com The signals for the remaining carbons in the 6,6-dimethyl derivative are assigned based on substitution effects and by comparison with related structures. cdnsciencepub.comcdnsciencepub.com The two methyl groups at the C6 position are expected to be non-equivalent, designated as syn (closer to the cyclopentanone (B42830) ring) and anti (further from the ring), and should therefore exhibit distinct chemical shifts.

A representative table of predicted ¹³C NMR chemical shifts, based on data for the parent compound and known methyl substitution effects, is provided below. cdnsciencepub.com

Atom Carbon Type Predicted Chemical Shift (ppm)
C1, C5Bridgehead CH~30 - 40
C2, C4CH₂ (alpha to C=O)~40 - 50
C3C=O~215 - 220
C6Quaternary C~25 - 35
syn-CH₃CH₃~15 - 25
anti-CH₃CH₃~25 - 35

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecule's connectivity and stereochemistry. nih.govmpg.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the bridgehead protons (H1, H5) and their adjacent methylene (B1212753) protons (H2, H4) and with each other, confirming the cyclopentanone ring's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons in the ¹³C spectrum, such as C1, C2, C4, C5, and the two methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the positions of non-protonated (quaternary) carbons. Key HMBC correlations would include those from the methyl protons to the quaternary C6 and the bridgehead C1 and C5, as well as from the H2/H4 protons to the carbonyl carbon (C3), confirming the ketone's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. For instance, a NOESY spectrum could show a spatial correlation between the syn-methyl group and the endo-protons on the five-membered ring, helping to assign the stereochemistry at the C6 position.

The chemical shifts observed in the NMR spectra are highly sensitive to the molecule's conformation and electronic environment. The bicyclo[3.1.0]hexane system is known to exist in a rigid, non-planar geometry to minimize strain. Conformational studies on the parent bicyclo[3.1.0]hexan-3-one, using Lanthanide-Induced Shift (LIS) NMR experiments, have determined that the molecule preferentially adopts a flattened boat conformation. researchgate.netkisti.re.kr

This boat-like structure, along with the anisotropic effect of the C3-carbonyl group, creates distinct shielding and deshielding zones within the molecule, leading to a wide dispersion of proton chemical shifts. Furthermore, the steric compression between substituents and the bicyclic frame, known as the gamma (γ) effect, can cause significant upfield shifts in the ¹³C spectrum, which is a useful tool for stereochemical assignment. cdnsciencepub.com The variation in the shielding of the carbonyl carbon itself is influenced by bond eclipsing interactions within the strained ring system. cdnsciencepub.com

X-ray Crystallography for Absolute Stereochemistry and Molecular Structure

X-ray crystallography provides the most definitive and unambiguous evidence for the three-dimensional structure of a molecule in the solid state. For chiral bicyclic compounds, it is the gold standard for determining absolute stereochemistry. researchgate.net

While a specific crystal structure for this compound is not described in the reviewed literature, the technique has been successfully applied to numerous complex bicyclo[3.1.0]hexane derivatives. nih.govresearchgate.netrsc.org These studies confirm that the bicyclo[3.1.0]hexane skeleton typically enforces a boat-like conformation on the five-membered ring, which is often flattened compared to a simple cyclopentane (B165970) ring to alleviate strain. rsc.org

An X-ray analysis of this compound would yield precise data on:

Bond Lengths and Angles: Confirming the presence of the fused cyclopropane (B1198618) and cyclopentanone rings and revealing distortions from ideal geometries due to ring strain.

Conformation: Providing definitive proof of the boat-like conformation in the solid state.

Absolute Stereochemistry: In the case of an enantiomerically pure sample, the absolute configuration of the chiral bridgehead carbons (C1 and C5) could be determined.

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice.

Mass Spectrometry (MS) in Verification of Molecular Transformations and Fragmentation Patterns

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns under electron impact (EI).

For this compound (C₈H₁₂O), the molecular ion peak (M⁺·) is expected at a mass-to-charge ratio (m/z) of 124.0888, confirming its molecular formula. nih.gov The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Studies on isomeric bicyclo[3.1.0]hexanones suggest that a major fragmentation pathway involves the loss of ketene (B1206846) (CH₂=C=O, 42 Da), likely after rearrangement of the molecular ion. acs.org Other characteristic fragmentation patterns for ketones, such as alpha-cleavage and loss of alkyl radicals, are also anticipated.

m/z Value Proposed Fragment Description
124[C₈H₁₂O]⁺·Molecular Ion (M⁺·)
109[C₇H₉O]⁺Loss of a methyl radical (·CH₃)
96[C₇H₁₂]⁺·Loss of carbon monoxide (CO)
82[C₆H₁₀]⁺·Loss of ketene (CH₂=C=O) from a rearranged ion acs.org
67[C₅H₇]⁺Subsequent fragmentation of larger ions

Infrared (IR) Spectroscopy for Functional Group Changes in Reactions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of reactions involving this compound, it is particularly useful for monitoring the disappearance of the ketone or the appearance of new functional groups (e.g., an alcohol -OH group following a reduction reaction).

The IR spectrum of this compound is dominated by absorptions corresponding to its ketone and alkane functionalities. The most characteristic feature is the carbonyl (C=O) stretching vibration. Due to the angle strain inherent in a five-membered ring fused to a cyclopropane, this absorption is expected at a relatively high frequency compared to acyclic or six-membered ring ketones. cdnsciencepub.com Far-infrared spectral studies on the parent bicyclo[3.1.0]hexan-3-one have been used to analyze its ring-puckering potential energy function. grafiati.com

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAlkyl (CH, CH₂, CH₃)2850 - 3000Medium-Strong
C=O StretchKetone (strained ring)~1740 - 1760Strong
C-H BendCH₂ Scissoring~1465Medium
C-H BendCH₃ Bending~1375Medium

Ultraviolet Photoelectron Spectroscopy (UV-PES) for Gas-Phase Studies of Related Compounds

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful experimental technique used to investigate the electronic structure of molecules in the gas phase by measuring the kinetic energies of photoelectrons ejected upon interaction with high-energy ultraviolet radiation. libretexts.orglibretexts.org This method provides valuable information about the energies of molecular orbitals, particularly the valence orbitals involved in chemical bonding and reactivity. libretexts.orglibretexts.org While specific UV-PES data for this compound is not extensively documented in publicly available literature, the principles of the technique and studies on analogous bicyclic ketones and related structures offer significant insights into its expected spectroscopic features.

The fundamental process of UV-PES involves the photoionization of a molecule (M) by a monochromatic UV photon (hν):

M + hν → M⁺ + e⁻

The kinetic energy (KE) of the emitted electron (e⁻) is measured, and the ionization energy (IE) of the molecule can be determined using the following relationship, derived from the law of conservation of energy: libretexts.org

IE = hν - KE

A typical UV photoelectron spectrum plots the number of photoelectrons detected (intensity) against their binding energy (or ionization energy). Each band in the spectrum corresponds to the removal of an electron from a specific molecular orbital. libretexts.org The fine structure within these bands can also provide information about the vibrational energy levels of the resulting cation. libretexts.org

Research Findings on Related Bicyclic Systems

Studies on various bicyclic ketones and related compounds have demonstrated the utility of UV-PES in elucidating their electronic structures and chemical properties. For instance, photoelectron spectra of cyclic β-diketones have been analyzed to understand their tautomeric equilibria in the gas phase. acs.org Furthermore, investigations into the photochemistry of bicyclo[3.1.0]hex-3-en-2-ones have utilized computational methods alongside spectroscopic techniques to understand their rearrangement mechanisms. researchgate.netnih.gov

Photoelectron circular dichroism (PECD), an advanced variation of PES, has been applied to chiral bicyclic ketones to study their stereochemical properties in the gas phase. uol.de These studies reveal that even small structural similarities and differences in bicyclic systems can lead to pronounced effects in their photoelectron spectra. uol.de

In the context of this compound, a UV-PES study would be expected to reveal distinct bands corresponding to the ionization of electrons from the carbonyl (n and π orbitals), the cyclopropane ring (Walsh orbitals), and the bicyclic σ-framework.

Expected Ionization Energies and Spectral Features

Based on data from related ketones and bicyclic systems, a hypothetical UV-PES spectrum of this compound can be predicted. The lowest ionization energy band would likely correspond to the removal of a non-bonding electron from the oxygen atom of the carbonyl group. Subsequent bands at higher ionization energies would be associated with the π-orbital of the carbonyl group and the orbitals of the bicyclic framework.

Table 1: Predicted Vertical Ionization Energies for this compound and Related Compounds

CompoundMolecular OrbitalPredicted Vertical Ionization Energy (eV)
This compound n(C=O)8.5 - 9.5
π(C=O)10.0 - 11.0
σ(ring)> 11.0
Cyclopentanonen(C=O)9.25
3b₂10.7
Norcamphor (Bicyclo[2.2.1]heptan-2-one)n(C=O)9.1
π(C=O)11.2

Note: The predicted values for this compound are estimations based on trends observed in related molecules. Actual experimental values may vary.

The presence of the dimethyl-substituted cyclopropane ring is expected to influence the electronic structure. The Walsh orbitals of the cyclopropane ring can interact with the σ-framework and potentially with the carbonyl group, leading to shifts in the ionization energies compared to simpler cyclic ketones.

Mechanistic Elucidation through Gas-Phase Studies

UV-PES, particularly when combined with photoionization mass spectrometry (PIMS), is a valuable tool for studying reaction mechanisms in the gas phase. acs.orgresearchgate.net For example, the pyrolysis of related bicyclic compounds can be monitored by analyzing the photoelectron spectra of the products and intermediates formed at different temperatures. researchgate.net This approach allows for the identification of transient species and provides experimental evidence for proposed reaction pathways, such as ring-opening and rearrangement reactions. researchgate.netresearchgate.net

Computational and Theoretical Studies of 6,6 Dimethylbicyclo 3.1.0 Hexan 3 One Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have been instrumental in unraveling the intricate reaction mechanisms involving bicyclo[3.1.0]hexanone systems. Theoretical studies, often employing methods like Density Functional Theory (DFT) and semi-empirical approaches, have been used to explore the potential energy surfaces of various transformations.

For instance, in the study of photochemical rearrangements of related bicyclic systems, such as 3-substituted bicyclo[3.1.0]hex-3-en-2-ones, theoretical methods have been crucial. Calculations using the M06-L method with the 6-311G(d,p) basis set suggest that intersystem crossing is a vital component in understanding the reaction mechanisms. researchgate.net These studies propose a detailed photoisomerization pathway that proceeds from the ground state reactant (Rea-S0) through an excited triplet state (FC-T1), a triplet state minimum (Min-T1), and a triplet state transition state (TS1-T1), before returning to the ground state potential energy surface to form the final product. researchgate.netresearchgate.net

Two primary mechanistic hypotheses for the formation of bicyclo[3.1.0]hexene derivatives from benzene (B151609) photoreactions have been explored through quantum chemical calculations. nih.gov

Mechanism 1: Involves the protonation of excited-state benzene, which then rearranges to a bicyclo[3.1.0]hexenium cation that is subsequently trapped by a nucleophile. nih.gov

Mechanism 2: Involves the photorearrangement of benzene to benzvalene (B14751766), followed by protonation and nucleophilic addition. nih.gov

Computational and experimental evidence strongly supports the second mechanism, highlighting the power of theoretical calculations in distinguishing between plausible reaction pathways. nih.govnih.gov Semi-empirical calculations, such as AM1, have also been employed to study the kinetics and mechanisms of these photochemical processes. researchgate.net

Energy Profile Analysis of Rearrangements and Ring-Opening Processes

The analysis of energy profiles provides critical quantitative data on the feasibility and kinetics of chemical reactions. For bicyclo[3.1.0]hexanone systems, computational chemistry offers a window into the energy barriers and intermediate stabilities of complex rearrangement and ring-opening reactions.

In the photochemical rearrangement of benzobicyclo[3.1.0]hexenones to 1-naphthols, the reaction is suggested to proceed from an (n,π*) triplet state with a very high reaction rate. researchgate.net The energy profiles calculated for these types of reactions help to understand the efficiency and selectivity of the process. For example, in the photorearrangement of 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one, the product distribution is dependent on the acidity of the medium, a phenomenon that can be rationalized by examining the relative energies of different intermediates and transition states along the reaction coordinate. researchgate.net

Calculations at the (U)B3LYP/6-311+G(d,p) level of theory have been used to map the reaction coordinates for the rearrangement of related species like the benzenium cation to the bicyclo[3.1.0]hexenium cation in both the ground (S0) and first triplet (T1) states. acs.org These energy profiles reveal the activation barriers and thermodynamic driving forces governing these transformations. Theoretical studies on the rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) provided evidence for the formation of a diradical intermediate over a zwitterionic one by analyzing the potential energy surface. researchgate.net

The following table presents a conceptual representation of data that can be derived from such energy profile analyses.

Reaction StepIntermediate/Transition StateCalculated Relative Energy (kcal/mol)Method/Basis Set
Benzene (S0) -> Benzvalene (S0)Benzvalene+29.5(U)B3LYP/6-311+G(d,p)
Benzvalene (S0) -> Benzene (T1)T1 Transition State+81.6(U)B3LYP/6-311+G(d,p)
Benzenium Cation (T1) RearrangementT1 Transition StateVaries(U)B3LYP/6-311+G(d,p)

Note: The data in this table is illustrative of the types of results obtained from computational studies on related systems, as presented in literature. acs.org The energies are relative to the ground state of benzene.

Electronic Structure and Reactivity Predictions

The electronic structure of 6,6-dimethylbicyclo[3.1.0]hexan-3-one dictates its fundamental reactivity. Computational methods provide access to a range of molecular properties and descriptors that help in predicting how the molecule will behave in chemical reactions.

The PubChem database contains computed properties for this compound, which are derived from computational models. These descriptors offer a baseline understanding of the molecule's physical and chemical characteristics.

Computed Molecular Descriptors for this compound

Property Value Source
Molecular Formula C₈H₁₂O PubChem
Molecular Weight 124.18 g/mol PubChem
IUPAC Name This compound PubChem
InChIKey WECIOCZLOBJQBE-UHFFFAOYSA-N PubChem
Canonical SMILES CC1(C2C1CC(=O)C2)C PubChem
XLogP3 1.2 PubChem
Topological Polar Surface Area 17.1 Ų PubChem

| Complexity | 153 | PubChem |

Data sourced from the PubChem entry for CID 14138961.

These computed properties, such as the topological polar surface area (TPSA) and the partition coefficient (XLogP3), are crucial for predicting the molecule's behavior in different environments. The rigid, strained bicyclic structure, combined with the polar ketone group, creates a unique electronic distribution that influences its reactivity, particularly in reactions involving the carbonyl group or the strained cyclopropane (B1198618) ring.

Modeling of Excited-State Pathways and Antiaromaticity Relief

A key insight from computational studies into the photochemistry of related 6π-electron systems is the concept of excited-state antiaromaticity (ESAA). nih.gov According to Baird's rule, cyclic systems with 4n+2 π-electrons, which are aromatic in their ground state (like benzene), become antiaromatic in their lowest triplet and singlet excited states. diva-portal.org Conversely, 4n π-electron systems are aromatic in their excited states.

The relief of this excited-state antiaromaticity is a powerful driving force for photochemical reactions. nih.gov Quantum chemical calculations have shown that upon excitation, benzene distorts from its planar, aromatic ground-state structure to relieve the antiaromatic character of the excited state. This distortion can trigger photorearrangements, such as the formation of bicyclo[3.1.0]hexene derivatives. nih.gov

Two major mechanistic pathways involving ESAA relief have been computationally explored:

Protonation of Excited-State Benzene: The protonation of benzene in its excited state disrupts the antiaromaticity, which can lead to rearrangement into the bicyclo[3.1.0]hexenium cation.

Photorearrangement to Benzvalene: Benzene can first rearrange to benzvalene, a less antiaromatic isomer in the excited state, which is then protonated. nih.gov

Computational studies, including the calculation of nucleus-independent chemical shift (NICS) values, a measure of aromaticity, have been pivotal in quantifying the change in aromatic character upon excitation and along the reaction coordinate. These models demonstrate that the relief of ESAA is a general principle that can trigger complex photorearrangements, transforming simple planar molecules into three-dimensional scaffolds like the bicyclo[3.1.0]hexane system. nih.gov

Applications in Advanced Organic Synthesis and Chemical Space Exploration

Role as Building Blocks for Complex Molecular Architectures

The rigid bicyclo[3.1.0]hexane framework of 6,6-dimethylbicyclo[3.1.0]hexan-3-one provides a well-defined and conformationally constrained scaffold. This rigidity is a highly desirable feature in the construction of complex molecular architectures, as it allows for precise control over the spatial orientation of substituents. The gem-dimethyl group at the 6-position enhances the steric bulk of the molecule, which can improve its stability during synthetic transformations.

The synthetic utility of this compound is significantly enhanced by its scalable synthesis, often starting from the readily available natural product (+)-3-carene. grafiati.com A developed five-step process that avoids toxic chromium oxidants and minimizes the need for chromatography makes this building block accessible in large quantities. thieme-connect.com This accessibility is crucial for its application in extensive synthetic campaigns.

The ketone functionality in this compound serves as a versatile handle for a variety of chemical transformations. For instance, it can undergo reactions like the Aubé reaction with azido (B1232118) alcohols to form novel N-cyclopentenyl-lactams, demonstrating its utility in constructing heterocyclic systems. beilstein-journals.org The strained cyclopropane (B1198618) ring, activated by the adjacent carbonyl group, is susceptible to ring-opening reactions, providing a pathway to further functionalized and structurally diverse cyclopentane (B165970) derivatives. These characteristics make this compound a powerful tool for chemists to introduce a nonflexible, lipophilic isostere for a tert-butyl group into a target molecule.

FeatureSignificance in Synthesis
Rigid Bicyclic ScaffoldProvides conformational constraint for predictable 3D structures.
Gem-dimethyl GroupEnhances steric bulk and stability.
Ketone FunctionalityAllows for diverse chemical modifications. beilstein-journals.org
Scalable SynthesisEnables large-scale production for extensive research. grafiati.comthieme-connect.com

Intermediates in Natural Product Synthesis and Analog Development

Natural products and their analogs are a cornerstone of drug discovery. The structural motifs found in this compound are present in various natural products, making it a key intermediate for their total synthesis and the development of novel analogs. The gem-dimethylcyclopropane unit, in particular, is a feature of several biologically active natural products.

The synthesis of this compound itself can be achieved from (+)-3-carene, a natural product, highlighting the close relationship between this building block and the natural world. The synthetic route involves a semi-Pinacol rearrangement and a Baeyer–Villiger oxidation, common strategies in the manipulation of natural product skeletons. thieme-connect.com

While direct examples of the incorporation of the complete this compound skeleton into a final natural product are specific, the broader bicyclo[3.1.0]hexane framework is a key structural element in numerous bioactive compounds. For example, the synthesis of sabina ketone, a natural product, involves the creation of a bicyclo[3.1.0]hexan-2-one core. grafiati.com The methodologies developed for the synthesis and modification of this compound can be adapted for the synthesis of these and other related natural products and their analogs, facilitating the exploration of their biological activities. The development of chemoenzymatic methods to produce enantiomerically enriched bicyclic carbocycles further expands the utility of these synthons in creating chiral natural product analogs. scirp.org

Contribution to the Expansion of sp³-Rich Chemical Space

In recent years, medicinal chemistry has seen a significant shift away from flat, sp²-hybridized aromatic compounds towards more three-dimensional, sp³-rich molecules. researchgate.netnih.gov This "escape from flatland" is driven by the understanding that sp³-rich scaffolds can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can provide novel intellectual property. nih.govscribd.com Saturated bicyclic structures are particularly valuable in this context. rsc.orgchemrxiv.org

This compound is an exemplary contributor to this sp³-rich chemical space. Its rigid, three-dimensional structure is a stark contrast to the planar nature of aromatic rings. The bicyclo[3.1.0]hexane scaffold can act as a bioisostere for aromatic rings, offering a similar spatial arrangement of substituents but with a significantly different electronic and conformational profile. This allows medicinal chemists to explore new regions of chemical space while maintaining key pharmacophoric interactions.

Q & A

Q. What are the established synthetic routes for 6,6-Dimethylbicyclo[3.1.0]hexan-3-one?

A scalable five-step synthesis starting from (+)-3-carene has been developed, emphasizing minimal chromatography and avoidance of toxic chromium oxidants. Key steps include oxidation and reduction, with silver salts used in catalytic amounts to improve efficiency. This method produces hundreds of grams of the compound, validated via crystallization and distillation for purity . Retrosynthetic tools leveraging AI models (e.g., Template_relevance Pistachio, Reaxys) can predict feasible routes by analyzing bicyclic ring formation and functional group transformations .

Q. How is the structure of this compound characterized?

Structural elucidation relies on spectroscopic methods :

  • GC-MS : Identifies molecular ion peaks (e.g., m/z 150 for the parent ion) and fragmentation patterns specific to bicyclic ketones .
  • NMR : Distinct signals for bridgehead protons (δ ~1.5–2.0 ppm) and carbonyl carbons (δ ~210 ppm) confirm bicyclic geometry .
  • X-ray crystallography : Resolves spatial arrangements of the bicyclo[3.1.0] framework and methyl substituents .

Q. What common reactions does this compound undergo?

  • Oxidation : KMnO₄ or CrO₃ oxidizes the ketone to lactones or carboxylic acids, depending on reaction conditions .
  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, forming 6,6-dimethylbicyclo[3.1.0]hexan-3-ol .
  • Nucleophilic additions : Amines or thiols react with the carbonyl group under acidic/basic conditions, yielding substituted derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Quantum chemistry calculations (e.g., DFT) model transition states for ring-opening or [3+2] cycloadditions, revealing strain energy (~20 kcal/mol) in the bicyclic system. Statistical thermodynamics and QSPR models correlate steric effects of methyl groups with reaction barriers . Neural networks trained on bicyclic ketone datasets predict regioselectivity in functionalization reactions .

Q. What contradictions exist in reported oxidation pathways, and how can they be resolved?

Discrepancies arise in oxidation products: some studies report lactone formation, while others observe carboxylic acids. Resolution involves controlling solvent polarity (polar aprotic solvents favor lactonization) and oxidant strength (CrO₃ in acetic acid vs. KMnO₄ in aqueous conditions). Kinetic studies (e.g., in situ IR monitoring) can track intermediate epoxide formation, which dictates product distribution .

Q. How is this compound applied in asymmetric synthesis?

The bicyclic framework serves as a chiral scaffold for organocatalysts or ligand design . For example, derivatives like 2-azabicyclo[3.1.0]hexan-3-one (synthesized via tert-butyl carbamate deprotection) exhibit enantioselectivity in Diels-Alder reactions . Stereochemical outcomes are tunable by modifying substituents on the bicyclic core .

Q. What analytical challenges arise in quantifying trace impurities?

  • GC-MS limitations : Co-elution of structurally similar bicyclic byproducts (e.g., 6-oxabicyclo analogs) requires high-resolution columns (e.g., HP-5MS) and tandem MS/MS for differentiation .
  • NMR sensitivity : Low-abundance diastereomers may necessitate hyperpolarization techniques (e.g., DNP-NMR) for detection .

Q. How does steric hindrance influence its reactivity?

The 6,6-dimethyl groups impose steric constraints , slowing nucleophilic attacks at the carbonyl carbon. Kinetic studies show a 10-fold rate reduction compared to unsubstituted bicyclo[3.1.0]hexan-3-one. Molecular dynamics simulations highlight restricted access to the ketone’s electrophilic center .

Retrosynthesis Analysis

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Reactant of Route 1
6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Reactant of Route 2
6,6-Dimethylbicyclo[3.1.0]hexan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.